molecular formula C22H43NO8 B609557 NH-bis(PEG2-t-butyl ester) CAS No. 1964503-36-3

NH-bis(PEG2-t-butyl ester)

Cat. No.: B609557
CAS No.: 1964503-36-3
M. Wt: 449.59
InChI Key: AFSYLABPPWEICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group and two t-butyl ester groups. This compound is known for its high reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative that contains an amino group . This compound is primarily used as a linker molecule in the field of biochemistry . It can be used to construct complex biomolecular networks by reacting with various biomolecules .

Mode of Action

The amino group in NH-bis(PEG2-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . This allows it to efficiently modify and regulate biomolecules .

Biochemical Pathways

NH-bis(PEG2-t-butyl ester) can bind to large biomolecules such as proteins and nucleic acids, forming bioconjugates with specific functions . These bioconjugates can be used to study the interactions and regulatory mechanisms of biomolecules .

Pharmacokinetics

Its structure, which includes two peg chains connected by an amino group and linked to a t-butyl ester group via an ester bond, gives it excellent water solubility and biocompatibility . This suggests that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of NH-bis(PEG2-t-butyl ester)'s action is the formation of bioconjugates with specific functions . These bioconjugates can be used in various fields, including biochemistry, drug delivery, and nanotechnology .

Action Environment

The action of NH-bis(PEG2-t-butyl ester) can be influenced by environmental factors. For instance, it is recommended to avoid repeated freeze-thaw cycles and to store the compound in a dry, light-protected environment at temperatures below -20°C . These precautions help ensure the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG2-t-butyl ester) is synthesized by connecting two PEG2-t-butyl ester groups to an amino group. The synthesis involves the reaction of PEG2-t-butyl ester with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of NH-bis(PEG2-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG2-t-butyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amide-linked compounds and free carboxylic acids after deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH-bis(PEG2-t-butyl ester) is unique due to its combination of amino and t-butyl ester groups, which provide high reactivity and versatility in chemical reactions. Its ability to undergo deprotection under acidic conditions adds to its utility in various applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYLABPPWEICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134966
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1964503-36-3
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1964503-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH-bis(PEG2-t-butyl ester)
Reactant of Route 2
Reactant of Route 2
NH-bis(PEG2-t-butyl ester)
Reactant of Route 3
Reactant of Route 3
NH-bis(PEG2-t-butyl ester)
Reactant of Route 4
Reactant of Route 4
NH-bis(PEG2-t-butyl ester)
Reactant of Route 5
Reactant of Route 5
NH-bis(PEG2-t-butyl ester)
Reactant of Route 6
Reactant of Route 6
NH-bis(PEG2-t-butyl ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.